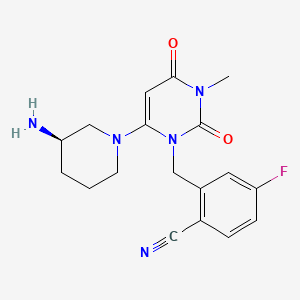
Trelagliptin
概述
描述
特拉格列汀,商品名为扎法特,是一种用于治疗2型糖尿病的药物。它是一种高度选择性的二肽基肽酶-4 (DPP-4) 抑制剂,通过抑制降解肠促胰岛素激素的酶来帮助调节血糖水平。 这种化合物在其类别中是独一无二的,因为它每周只需服用一次,而其他 DPP-4 抑制剂则需要每天服用 .
作用机制
特拉格列汀通过抑制二肽基肽酶-4 (DPP-4) 酶来发挥作用。这种抑制阻止了肠促胰岛素激素(如胰高血糖素样肽-1 (GLP-1) 和葡萄糖依赖性胰岛素促分泌多肽 (GIP))的降解。 这些激素在调节血糖水平中起着至关重要的作用,通过增强胰岛素分泌和抑制胰高血糖素释放 .
生化分析
Biochemical Properties
Trelagliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This enzyme is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases the levels of these incretin hormones, which in turn enhances insulin secretion and decreases glucagon release in a glucose-dependent manner . This inhibition is highly selective, with this compound showing over 10,000-fold selectivity for DPP-4 over related proteases such as DPP-8 and DPP-9 .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In beta-cells of the pancreas, this compound enhances insulin secretion, which is crucial for maintaining blood glucose levels . Additionally, this compound has been shown to ameliorate mitochondrial dysfunction and metabolic disturbances in endothelial cells under conditions of oxygen-glucose deprivation/reperfusion . This protective effect is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a key role in cellular energy homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of DPP-4, thereby inhibiting its enzymatic activity. This binding is reversible and competitive, with kinetic analysis revealing a slow-binding inhibition mechanism . The inhibition of DPP-4 by this compound prevents the degradation of incretin hormones, leading to increased insulin secretion and decreased glucagon release . X-ray diffraction data have shown that the interaction between this compound and DPP-4 is non-covalent, which contributes to its sustained efficacy .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated sustained inhibition of DPP-4 activity for up to 7 days after dosing . This long-lasting effect is attributed to its slow dissociation from the DPP-4 enzyme, with a half-life for dissociation of approximately 30 minutes . Studies have also shown that this compound remains stable and effective over extended periods, making it suitable for once-weekly dosing .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively reduces blood glucose levels without causing significant adverse effects . At higher doses, this compound may cause toxic effects, including inflammation and oxidative stress in tissues such as the lungs . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its inhibition of DPP-4. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose metabolism . Additionally, this compound has been shown to activate the AMPK pathway, which plays a critical role in regulating cellular energy balance and metabolic homeostasis .
Transport and Distribution
This compound is primarily transported and distributed within the body through the bloodstream. It is metabolized via the cytochrome P450 (CYP) 2D6 enzyme and is mainly excreted via the kidneys . The drug’s long half-life and sustained activity allow for once-weekly dosing, which improves patient adherence to the treatment regimen .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with the DPP-4 enzyme. The non-covalent binding of this compound to DPP-4 ensures its sustained inhibitory effect, which is crucial for maintaining elevated levels of incretin hormones . This localization is essential for its therapeutic action in regulating blood glucose levels in patients with type 2 diabetes.
准备方法
合成路线和反应条件: 特拉格列汀的制备涉及几个关键步骤。最初,使用 2-[(6-氯-3-甲基-2,4-二氧代-3,4-二氢嘧啶-1(2H)-基)甲基]-4-氟苯腈 (II) 和 3-氨基哌啶 (I) 作为起始原料。该过程从 3-氨基哌啶与苯甲醛反应生成 N-亚苄基哌啶-3-胺 (III) 开始。然后将该中间体与化合物 II 缩合,生成缩合产物 (IV)。在酸性条件下对该产物进行酸解,除去保护基团,得到粗产物 (V)。 最后,将粗产物用琥珀酸盐化,得到特拉格列汀琥珀酸盐 (VI) .
工业生产方法: 特拉格列汀琥珀酸盐的工业生产涉及在磷酸盐和相转移催化剂的存在下,在有机溶剂中进行的亲核取代反应。 该方法效率高,只需一步重结晶即可实现超过 99.5% 的高纯度水平 .
化学反应分析
反应类型: 特拉格列汀会发生各种化学反应,包括:
氧化: 特拉格列汀在特定条件下可以被氧化,导致降解产物的形成。
还原: 还原反应可以改变化合物内的官能团。
取代: 亲核取代反应在特拉格列汀的合成中至关重要.
常用试剂和条件:
氧化: 过氧化氢 (H₂O₂) 或其他氧化剂。
还原: 硼氢化钠 (NaBH₄) 或其他还原剂。
取代: 有机溶剂、磷酸盐和相转移催化剂.
主要形成的产物: 这些反应形成的主要产物包括各种中间体和最终的特拉格列汀琥珀酸盐 .
科学研究应用
特拉格列汀在科学研究中有多种应用,特别是在化学、生物学、医学和工业领域:
化学: 用于作为研究 DPP-4 抑制剂及其相互作用的模型化合物。
生物学: 研究其对细胞通路和酶抑制的影响。
相似化合物的比较
特拉格列汀与其他 DPP-4 抑制剂(如阿格列汀、利格列汀、萨格列汀、西格列汀和替尼格列汀)相比。主要区别包括:
类似化合物:
- 阿格列汀
- 利格列汀
- 萨格列汀
- 西格列汀
- 替尼格列汀
总之,特拉格列汀是治疗2型糖尿病的重大进步,在给药频率和疗效方面提供了独特的优势。它在各个科学领域的综合研究和应用突出了其作为药物化合物的重要性。
属性
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYJYHUNXVAVAA-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235678 | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865759-25-7 | |
| Record name | Trelagliptin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=865759-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trelagliptin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865759257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trelagliptin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15323 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trelagliptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRELAGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q836OWG55H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
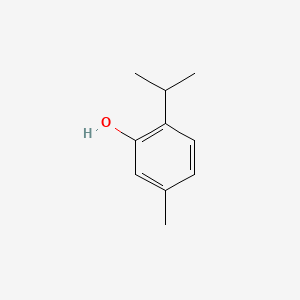

![[Asu1,6,Arg8]-VASOPRESSIN](/img/structure/B1683143.png)
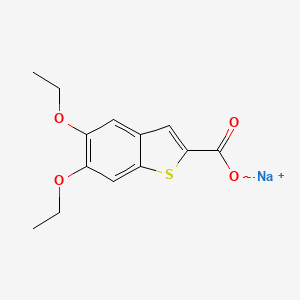
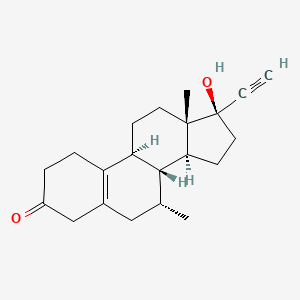
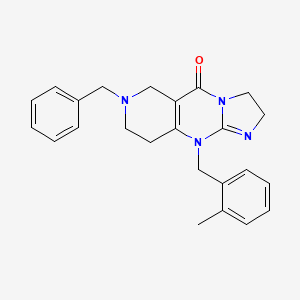
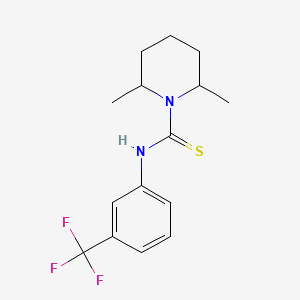
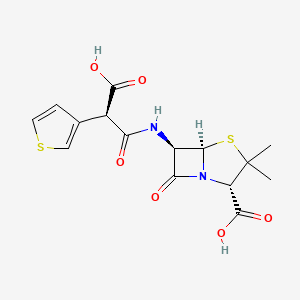
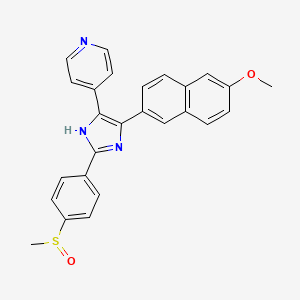

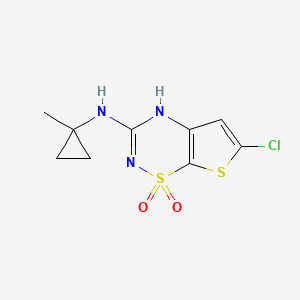
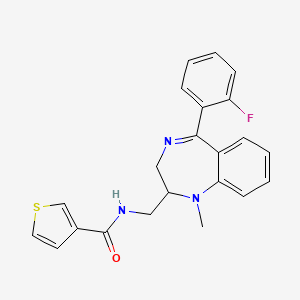
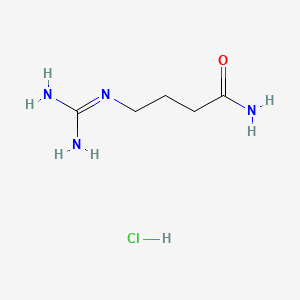
![Sodium 1,6,6-trimethyl-10,11-dioxo-6,7,8,9,10,11-hexahydrophenanthro[1,2-b]furan-2-sulfonate](/img/structure/B1683162.png)
